Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 111627-26-0
VCID: VC20759735
InChI: InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

CAS No.: 111627-26-0

Cat. No.: VC20759735

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate - 111627-26-0

CAS No. 111627-26-0
Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
IUPAC Name ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Standard InChI Key YQTIWLBULZHLIE-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₉NO₄S

  • Molecular Weight: Approximately 297.37 g/mol

Structural Characteristics

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate features a piperidine ring substituted with a phenylsulfonyl group and an ethyl ester at the carboxylic acid position. The compound's structure can be represented as follows:

  • IUPAC Name: Ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate

  • SMILES Notation: CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

  • InChI Key: YQTIWLBULZHLIE-UHFFFAOYSA-N

Synthesis Methods

The synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom in the piperidine ring attacks the carbonyl carbon of the sulfonyl chloride.

Reaction Scheme

The following steps outline the general synthesis process:

  • Reactants:

    • Piperidine-4-carboxylic acid

    • Benzenesulfonyl chloride

    • Triethylamine (as a base)

  • Reaction Conditions:

    • Solvent: Typically an organic solvent like dichloromethane or acetonitrile.

    • Temperature: Room temperature to moderate heating.

  • Product Isolation:

    • The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activities

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate has been evaluated for various biological activities, particularly its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurochemistry and are targets for drugs treating neurodegenerative diseases.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on AChE and BChE, suggesting potential applications in treating conditions like Alzheimer's disease.

Research Findings

The following table summarizes key findings from recent research on ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate:

Study ReferenceKey FindingsMethodology
Confirmed potential as AChE and BChE inhibitorsIn vitro enzyme assays
Exhibited antibacterial activity against various strainsAntimicrobial susceptibility testing
Structural characterization via NMR and IR spectroscopySpectroscopic analysis

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